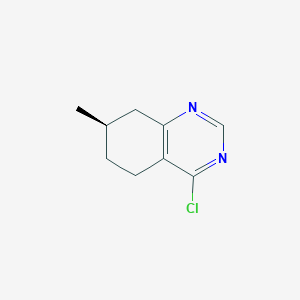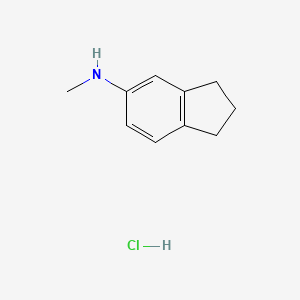
2-Chloro-3-fluoro-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-4-methoxyaniline is an aromatic amine compound with the molecular formula C7H7ClFNO It is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, which significantly influence its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-methoxyaniline typically involves multi-step organic reactions. One common method starts with the nitration of an appropriate precursor, followed by reduction to introduce the amino group. The chloro and fluoro substituents are then introduced through halogenation reactions. For example, starting from o-methylphenol, nitration can selectively generate a key intermediate, which is then subjected to hydroxyl chlorination and fluorination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The process often requires stringent safety measures due to the handling of reactive intermediates and hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-fluoro-4-methoxyaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to nitro or reduced to form different derivatives.
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce nitroanilines or aminophenols.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-4-methoxyaniline finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-4-methoxyaniline involves its interaction with various molecular targets and pathways. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and binding affinity to biological targets. The amino group can form hydrogen bonds, while the chloro and fluoro substituents can participate in halogen bonding and hydrophobic interactions, affecting the compound’s overall activity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-fluoro-4-methoxyaniline: Similar structure but with different positions of the chloro and fluoro groups.
4-Chloro-2-fluoro-3-methoxyaniline: Another isomer with varied positions of substituents.
4-Methoxyaniline: Lacks the chloro and fluoro substituents, making it less reactive in certain reactions.
Uniqueness
2-Chloro-3-fluoro-4-methoxyaniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in selective organic transformations and as a precursor for specialized chemical products.
Propiedades
Fórmula molecular |
C7H7ClFNO |
|---|---|
Peso molecular |
175.59 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 |
Clave InChI |
AIVXYUAOWQOBPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


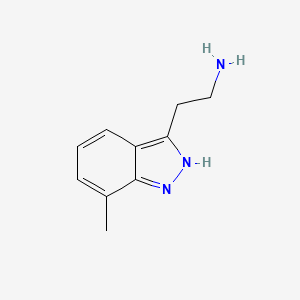

![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)
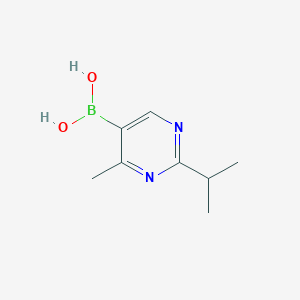
![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)


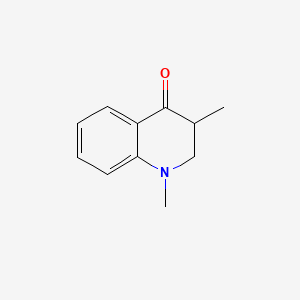


![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
